molecular formula C21H20N4O3 B1655039 [[5-[(Acetyloxy)methyl]-1-phenyl-1H-pyrazol-3-yl]methylene]phenylhydrazide acetic acid CAS No. 3082-93-7

[[5-[(Acetyloxy)methyl]-1-phenyl-1H-pyrazol-3-yl]methylene]phenylhydrazide acetic acid

Cat. No.: B1655039
CAS No.: 3082-93-7
M. Wt: 376.4 g/mol
InChI Key: OCJHHFFKPBBMOO-HYARGMPZSA-N
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Description

[[5-[(Acetyloxy)methyl]-1-phenyl-1H-pyrazol-3-yl]methylene]phenylhydrazide acetic acid is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[5-[(E)-[acetyl(phenyl)hydrazinylidene]methyl]-2-phenylpyrazol-3-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-16(26)24(19-9-5-3-6-10-19)22-14-18-13-21(15-28-17(2)27)25(23-18)20-11-7-4-8-12-20/h3-14H,15H2,1-2H3/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJHHFFKPBBMOO-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)N=CC2=NN(C(=C2)COC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1)/N=C/C2=NN(C(=C2)COC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430342
Record name [[5-[(Acetyloxy)methyl]-1-phenyl-1H-pyrazol-3-yl]methylene]phenylhydrazide acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3082-93-7
Record name [[5-[(Acetyloxy)methyl]-1-phenyl-1H-pyrazol-3-yl]methylene]phenylhydrazide acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [[5-[(Acetyloxy)methyl]-1-phenyl-1H-pyrazol-3-yl]methylene]phenylhydrazide acetic acid (CAS Number: 3082-93-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C21H20N4O3
  • Molecular Weight : 376.41 g/mol
  • Structure : The compound features a pyrazole ring substituted with acetyloxy and phenyl groups, contributing to its biological activity.

Antioxidant Properties

Research indicates that compounds with pyrazole structures often exhibit significant antioxidant activity. A study demonstrated that derivatives of pyrazole can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

A series of tests have shown that pyrazole derivatives, including the compound , possess notable antimicrobial properties. For instance, a study evaluated the antibacterial effects against various strains of bacteria and found promising results, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous chronic diseases. The compound has been studied for its anti-inflammatory effects, where it demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. Results indicated selective cytotoxicity against certain cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study 1: Antioxidant and Antimicrobial Activity

In a comparative study of various pyrazole derivatives, researchers evaluated the antioxidant capacity using DPPH radical scavenging assays and tested antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed superior antioxidant activity compared to standard antioxidants like ascorbic acid and exhibited significant antimicrobial effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Study 2: Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory properties was conducted using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), indicating its potential as an anti-inflammatory agent. This study provides insights into its mechanism of action involving the inhibition of NF-kB signaling pathways .

Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Summary of Findings

Biological ActivityObservationsReferences
AntioxidantEffective free radical scavenging
AntimicrobialSignificant activity against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityInduced apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[5-[(Acetyloxy)methyl]-1-phenyl-1H-pyrazol-3-yl]methylene]phenylhydrazide acetic acid
Reactant of Route 2
Reactant of Route 2
[[5-[(Acetyloxy)methyl]-1-phenyl-1H-pyrazol-3-yl]methylene]phenylhydrazide acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.